2,3,5-Trichloro-4-iodopyridine
Overview
Description
2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C5HCl3IN .
Synthesis Analysis
The synthesis of 2,3,5-Trichloro-4-iodopyridine has been reported in various studies. For instance, it was successfully synthesized in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation and reflux condition .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-4-iodopyridine is characterized by a pyridine ring substituted with three chlorine atoms and one iodine atom . The average mass of the molecule is 308.332 Da .Chemical Reactions Analysis
The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position of 2,3,5,6-tetrachloro-4-iodopyridine by S centered nucleophiles, while O- and N-centered nucleophiles substitution occurs at the ortho position of pyridine ring based on the hard and soft interaction principles .Physical And Chemical Properties Analysis
2,3,5-Trichloro-4-iodopyridine is a solid substance with a melting point of 121 - 122 degrees Celsius .Scientific Research Applications
1. Chemoselective Sonogashira Cross-Coupling Reactions
4-Bromo-2,3,5-trichloro-6-iodopyridine, closely related to 2,3,5-Trichloro-4-iodopyridine, has been used as a substrate in chemoselective Sonogashira reactions. This process allows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, which have shown moderate to high fluorescence quantum yields in studies of their UV/Vis- and emission properties (Rivera et al., 2019).
2. Regiochemical Flexibility in Functionalization
Deprotonation studies involving compounds similar to 2,3,5-Trichloro-4-iodopyridine, like 2,3,5-trichloropyridine, have shown exclusive deprotonation at specific positions, leading to acids and iodopyridines. These compounds provide valuable new building blocks for pharmaceutical research, expanding the possibilities for creating a wide array of new structures (Bobbio & Schlosser, 2001).
Safety And Hazards
Future Directions
While specific future directions for 2,3,5-Trichloro-4-iodopyridine are not mentioned in the search results, pyridine compounds are important structural motifs found in numerous bioactive molecules . Therefore, the development of new synthesis methods and the study of their biological activities are potential future directions in this field.
properties
IUPAC Name |
2,3,5-trichloro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPWUULSOOSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573776 | |
Record name | 2,3,5-Trichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-iodopyridine | |
CAS RN |
406676-23-1 | |
Record name | 2,3,5-Trichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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